molecular formula C12H22O11 B100927 maltose CAS No. 16984-36-4

maltose

Cat. No.: B100927
CAS No.: 16984-36-4
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-PICCSMPSSA-N
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Description

maltose: is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a reducing sugar and is commonly found in germinating grains, such as barley. This compound plays a crucial role in the digestion of starches and glycogen in the human body, as it is broken down by the enzyme maltase into two glucose molecules, which can then be absorbed by the body.

Mechanism of Action

Target of Action

Maltose primarily targets several enzymes, including Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, this compound-binding periplasmic protein, Alpha-glucosidase, and this compound binding protein . These enzymes are involved in the metabolism of this compound and play a significant role in its action.

Mode of Action

This compound is formed from two units of glucose joined with an α(1→4) bond . When beta-amylase breaks down starch, it removes two glucose units at a time, producing this compound . This process is commonly observed in germinating seeds .

Biochemical Pathways

The biosynthetic and degradative pathways for the metabolism of this compound have been elucidated in a variety of organisms . Living organisms, from bacteria to humans, have evolved several classes of homologous transport systems for the cellular uptake of this compound . These systems serve as useful models for studying this compound biochemistry in higher organisms .

Pharmacokinetics

It’s known that this compound is rapidly metabolized in the body, primarily in the small intestine, where the enzyme maltase breaks it down into glucose units for absorption .

Result of Action

The primary result of this compound action is the production of glucose units, which are then absorbed by the body and used in various metabolic processes . This provides a source of energy and contributes to the regulation of blood sugar levels .

Action Environment

The activities of the enzymes that interact with this compound are regulated by various environmental stimuli, including stress from drought, cold, and heat . This suggests that environmental factors can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Maltose interacts with several enzymes and proteins. The enzyme diastase can hydrolyze starch to produce this compound . In the human body, the enzymes maltase and isomaltase break down this compound into two glucose molecules, which are then absorbed by the body . This compound is a reducing sugar, meaning it can donate electrons and participate in redox reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in yeast cells, this compound is involved in the fermentation process . In bacteria like Escherichia coli, this compound is involved in the transport and metabolism of glucose polymers .

Molecular Mechanism

This compound exerts its effects at the molecular level through various interactions. It binds to the this compound transporter proteins in the cell membrane, facilitating its transport into the cell . Once inside the cell, this compound can be broken down into glucose by the enzyme maltase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in yeast cells, the metabolism of this compound can be enhanced by increasing the activity of alpha-glucosidase .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the hydrolysis of starch in the presence of the enzyme diastase . Once this compound is broken down into glucose, it can enter the glycolysis pathway for further metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. In bacteria like Escherichia coli, this compound is transported into the cell through the this compound transport system .

Subcellular Localization

This compound is predominantly found in the cytoplasm of cells, where it is metabolized. In plants, this compound exported from the chloroplast is converted to free glucose and the glucosyl residues in a soluble heteroglycan by disproportionating enzyme 2 (DPE2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme amylase breaks down starch into this compound and other smaller carbohydrates. This process typically occurs under mild conditions, such as a pH of around 6-7 and a temperature of 37°C.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled enzymatic hydrolysis of starch using amylase. The process involves the liquefaction of starch, followed by saccharification to produce this compound. The resulting this compound syrup is then purified and concentrated to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: maltose undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form maltobionic acid.

    Reduction: It can be reduced to form maltitol, a sugar alcohol.

    Hydrolysis: this compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.

    Hydrolysis: The enzyme maltase, under physiological conditions (pH 6-7, 37°C), is used for hydrolysis.

Major Products Formed:

    Oxidation: Maltobionic acid.

    Reduction: Maltitol.

    Hydrolysis: Glucose.

Scientific Research Applications

Chemistry: maltose is used as a standard in chromatography and as a substrate in enzymatic assays to study the activity of amylase and maltase.

Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of disaccharides in cellular processes.

Medicine: this compound is used in medical diagnostics to assess the function of the digestive system, particularly in tests for enzyme deficiencies such as maltase deficiency.

Industry: In the food industry, this compound is used as a sweetener and as a fermentation substrate in the production of beer and other alcoholic beverages.

Comparison with Similar Compounds

    Lactose: A disaccharide composed of glucose and galactose, linked by a β(1→4) glycosidic bond.

    Sucrose: A disaccharide composed of glucose and fructose, linked by an α(1→2) glycosidic bond.

    Cellobiose: A disaccharide composed of two glucose molecules, linked by a β(1→4) glycosidic bond.

Uniqueness of maltose: this compound is unique in its structure, as it consists of two glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage allows it to be readily hydrolyzed by the enzyme maltase, making it an important intermediate in the digestion of starches and glycogen. Unlike lactose and sucrose, which require different enzymes for hydrolysis, this compound is specifically targeted by maltase, highlighting its distinct role in carbohydrate metabolism.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-PICCSMPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Maltose
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018093
Record name 4-O-alpha-D-Glucopyranosyl-D-glucopyranose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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CAS No.

69-79-4, 16984-36-4
Record name Maltose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name 4-O-alpha-D-Glucopyranosyl-D-glucopyranose
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Record name Maltose
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Melting Point

102-103 °C
Record name Maltose
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URL https://www.drugbank.ca/drugs/DB03323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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